
Cutamesine
概要
説明
Cutamesine, also known as 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine, is a synthetic sigma receptor agonist that is selective for the sigma-1 receptor. This receptor is a chaperone protein mainly found in the endoplasmic reticulum of cells in the central nervous system. This compound has been studied for its potential therapeutic effects in various neurological conditions, including cognitive diseases and stroke recovery .
準備方法
Synthetic Routes and Reaction Conditions
Cutamesine is synthesized through a multi-step process involving the formation of the piperazine ring and the attachment of phenalkyl groups. The synthetic route typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of Phenalkyl Groups: The phenalkyl groups are introduced through nucleophilic substitution reactions. For example, 3,4-dimethoxyphenethyl bromide and 3-phenylpropyl bromide can be reacted with the piperazine ring in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.
化学反応の分析
Alkylation and Functionalization
Alkylation reactions introduce substituents to the piperazine core:
These reactions occur in anhydrous dimethylformamide (DMF) with K₂CO₃ as a base .
Deprotection and Final Modifications
-
N-Boc deprotection : Trifluoroacetic acid (TFA) removes the tert-butoxycarbonyl (Boc) group, exposing reactive amines for further alkylation .
-
Nucleophilic acyl substitution : Benzoyl chloride or 2-phenylacetyl chloride reacts with free amines to form amides (e.g., compound AB17 ).
Structural Characterization Data
Key analytical data for intermediates and final compounds:
Stability and Reactivity Insights
-
Methoxy groups : The 3,4-dimethoxy substituents on the phenethyl group enhance σ1 receptor affinity but reduce steric tolerance .
-
Piperazine core : Nitrogen atoms at positions N(a) and N(b) are critical for binding; removal abolishes receptor interaction .
-
Hydrophobic interactions : Phenalkyl side chains occupy two hydrophobic pockets in the σ1 receptor ligand-binding domain .
Synthetic Challenges and Optimizations
-
Low yields in alkylation steps (e.g., 27% for 5a ) due to steric hindrance.
-
Purification : Flash chromatography with 2–4% methanol in dichloromethane resolves polar byproducts .
These reactions underscore this compound’s synthetic complexity, balancing functional group compatibility and receptor-binding efficacy. The data align with methodologies in modern medicinal chemistry, emphasizing precision in heterocyclic functionalization .
科学的研究の応用
Stroke Recovery
Cutamesine has been investigated for its role in enhancing recovery after ischemic stroke. A Phase II clinical trial assessed its safety, tolerability, and functional effects in patients treated within 48 to 72 hours post-stroke. Participants received either 1 mg/d or 3 mg/d of this compound for 28 days. Although the primary efficacy measures did not show significant improvements across the entire cohort, post hoc analyses indicated that patients with moderate to severe strokes exhibited greater improvements in the National Institutes of Health Stroke Scale (NIHSS) scores when treated with the higher dosage .
Alzheimer's Disease
Research suggests that this compound may have neuroprotective effects relevant to Alzheimer's disease. By modulating σ1R activity, this compound could help mitigate neurodegeneration associated with this condition. Studies indicate that σ1R ligands may enhance neuronal survival and function, making them promising candidates for treating Alzheimer's .
Retinal Protection
This compound has demonstrated protective effects against retinal cell death induced by light exposure. In both in vitro and in vivo studies, it was shown to reduce cell death rates and prevent mitochondrial damage in retinal cells. The compound's ability to maintain σ1R expression levels during stress conditions suggests its potential as a therapeutic agent for retinal degenerative diseases .
Memory Enhancement
In studies involving REM sleep deprivation, this compound was found to reverse memory deficits in animal models. The compound's action on σ1R appears to enhance dopaminergic signaling, which is crucial for memory formation and retrieval. This suggests that this compound could be beneficial in treating cognitive impairments related to sleep disorders or other conditions affecting memory .
Cardiovascular Health
This compound has been explored for its cardioprotective properties, particularly in mitigating cardiac hypertrophy induced by angiotensin II. Research indicates that it can restore ATP production and normalize mitochondrial size in cardiomyocytes, suggesting a potential role in treating heart diseases associated with hypertrophy .
Pain Management
There is emerging evidence that this compound may enhance analgesic effects when used alongside traditional pain medications. Its interaction with σ1R could potentially improve pain management strategies, especially for chronic pain conditions where conventional therapies are insufficient .
Case Study 1: Ischemic Stroke Recovery
A clinical trial involving 60 patients assessed the effects of this compound on stroke recovery. The results indicated that while overall functional improvements were not significant, specific subgroups (moderate-to-severe stroke patients) showed promising trends towards recovery when treated with higher doses of this compound .
Case Study 2: Retinal Damage Protection
In a study investigating light-induced retinal damage, this compound administration led to significant reductions in cell death and preservation of retinal structure. Histological analysis confirmed less thinning of the outer nuclear layer compared to untreated controls, highlighting its protective capabilities against photoreceptor degeneration .
Case Study 3: Memory Restoration
Research on rodents demonstrated that this compound could effectively counteract memory loss induced by sleep deprivation. Behavioral tests showed improved performance in memory tasks following treatment with this compound, suggesting its potential application in cognitive dysfunction therapies .
作用機序
Cutamesine exerts its effects by selectively binding to the sigma-1 receptor, a chaperone protein located in the endoplasmic reticulum. The activation of the sigma-1 receptor by this compound modulates calcium release and apoptosis. This interaction is associated with various physiological phenomena, including the activation of dopamine-releasing neurons and the repression of the MAPK/ERK pathway .
類似化合物との比較
Cutamesine is unique in its high selectivity for the sigma-1 receptor compared to other sigma receptor agonists. Similar compounds include:
Pentazocine: A sigma receptor agonist with lower selectivity for the sigma-1 receptor.
Haloperidol: An antipsychotic drug that also acts as a sigma receptor antagonist.
NE-100: A sigma receptor antagonist that can antagonize the effects of this compound.
This compound’s high selectivity for the sigma-1 receptor and its ability to modulate calcium signaling and apoptosis make it a promising candidate for therapeutic applications in neurological conditions.
生物活性
Cutamesine, also known as SA 4503, is a synthetic sigma-1 receptor (σ1R) agonist that has garnered attention for its potential therapeutic effects in various neurological conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, physiological effects, and relevant clinical findings.
This compound selectively binds to the σ1 receptor, a chaperone protein predominantly located in the endoplasmic reticulum of cells within the central nervous system (CNS). The activation of σ1 receptors modulates calcium ion release and influences apoptosis pathways, which are critical for neuronal survival and function .
Binding Affinity
- σ1 Receptor : High binding affinity.
- σ2 Receptor : Significantly lower affinity.
- Cholinergic Receptors : Minimal interaction, indicating a specific action on σ1 receptors .
2. Physiological Effects
This compound's activation of σ1 receptors leads to several notable physiological effects:
Memory Enhancement
Research indicates that this compound has anti-amnesic properties. In rodent studies, it mitigated memory deficits induced by scopolamine and REM sleep deprivation. This effect is attributed to the repression of the MAPK/ERK pathway, which reduces stress-related neuronal death and enhances dopaminergic neuron activity in the frontal cortex .
Cardiac Protection
This compound has shown potential in reversing cardiac hypertrophy induced by angiotensin II. It restores ATP production and mitochondrial size in cardiomyocytes, suggesting a protective role against cardiac stress .
Auditory Function
The compound is associated with increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is crucial for auditory nerve health. However, it does not prevent age-related hearing loss .
Phase II Trials for Ischemic Stroke
A significant clinical trial evaluated this compound's safety and efficacy in patients recovering from ischemic stroke. Patients were treated with either 1 mg or 3 mg doses for 28 days. While no significant differences were observed in overall functional outcomes compared to placebo, post hoc analyses indicated improved recovery in patients with moderate to severe stroke .
Dosage | Patient Group | NIH Stroke Scale Improvement |
---|---|---|
1 mg | All Patients | No significant change |
3 mg | Moderate/Severe | Significant improvement (P=0.034) |
Case Study on Memory Function
In a controlled study using rats, this compound was administered to assess its impact on memory retention following induced amnesia. Results demonstrated that this compound significantly improved memory performance compared to control groups, reinforcing its potential as a cognitive enhancer .
Case Study on Cardiac Health
A study involving rat models of cardiac hypertrophy showed that administration of this compound led to normalized mitochondrial function and ATP levels post-angiotensin II treatment, indicating its therapeutic potential in heart diseases .
5. Conclusion
This compound exhibits promising biological activity primarily through its action as a σ1 receptor agonist. Its effects on memory enhancement, cardiac protection, and potential auditory benefits highlight its multifaceted therapeutic applications. Ongoing clinical trials will further elucidate its efficacy and safety profile across various neurological conditions.
特性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSWWUWQVAQPJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167935 | |
Record name | Cutamesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165377-43-5 | |
Record name | 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165377-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cutamesine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165377435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cutamesine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06618 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cutamesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CUTAMESINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J7A4144BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cutamesine exert its effects within the body?
A1: this compound acts as a sigma-1 receptor (Sig-1R) agonist. [, , , , , , , , , ] Sig-1Rs are chaperone proteins primarily residing in the endoplasmic reticulum, often at its interface with mitochondria. [, , , , , , , , , ] Upon binding to Sig-1Rs, this compound modulates their activity, impacting various downstream cellular processes. [, , , , , , , , , ] Notably, this compound has been shown to enhance the secretion of brain-derived neurotrophic factor (BDNF), influence calcium homeostasis, and mitigate neuronal apoptosis in preclinical models. [, ]
Q2: What is the structure of this compound and are there any details about its molecular weight or formula?
A2: While the provided research papers discuss this compound's activity and therapeutic potential, they lack specific details regarding its molecular formula, weight, and spectroscopic data.
Q3: Has this compound shown efficacy in improving functional recovery after stroke in clinical trials?
A3: A Phase II clinical trial (NCT00639249) investigated this compound's safety, tolerability, and efficacy in acute ischemic stroke patients. [, ] While the overall results did not show statistically significant improvements in functional outcomes for the entire study population, a post-hoc analysis revealed that patients with moderate to severe stroke severity exhibited greater improvement in National Institutes of Health Stroke Scale (NIHSS) scores when treated with the 3 mg/d dose compared to placebo. [, ] These findings highlight the need for further investigation, particularly in the moderate to severe stroke population.
Q4: What is the role of sigma-1 receptors in neuroprotection, especially in the context of stroke and other neurological conditions?
A5: Sigma-1 receptors are increasingly recognized for their potential role in neuroprotection. [, ] Studies show that Sig-1R agonists, like this compound, can influence neuronal survival and plasticity. [, , , ] For instance, in models of ischemic stroke, Sig-1R activation has been linked to reduced neuronal damage and improved functional outcomes. [, , , ] This neuroprotective effect is thought to involve various mechanisms, including modulation of calcium signaling, reduction of endoplasmic reticulum stress, and promotion of BDNF secretion. [, , , ]
Q5: What are the pharmacokinetic properties of this compound?
A6: Preclinical studies in rats have explored the pharmacokinetic profile of this compound. [, , ] Following intraperitoneal administration, this compound displays a bi-exponential decline in plasma concentration with an elimination half-life ranging from 1.6 to 3.2 hours in plasma and up to 5.1 hours in the brain. [] Crucially, this compound demonstrates favorable brain penetration, achieving concentrations in the brain significantly higher than in plasma. [, , ] This characteristic is particularly relevant considering its central nervous system targets. []
Q6: How does this compound influence BDNF levels and why is this significant?
A7: this compound has been shown to increase BDNF levels, a protein crucial for neuronal survival, growth, and plasticity. [] This effect was observed in rat models and in vitro studies using neuroblastoma cell lines. [] Mechanistically, this compound appears to enhance the post-translational processing and secretion of BDNF, rather than influencing its gene expression directly. [] This characteristic is noteworthy as it differs from the mechanism of many antidepressants that primarily act by increasing BDNF gene expression. []
Q7: What are the potential implications of this compound's interaction with drug transporters and metabolizing enzymes?
A7: While the provided research highlights this compound's pharmacokinetic properties, including its absorption and distribution, it lacks specific details regarding its interactions with drug transporters and metabolizing enzymes.
Q8: Are there alternative compounds or strategies being explored for similar therapeutic targets?
A9: The research mentions other sigma-1 receptor agonists, such as fluvoxamine, dehydroepiandrosterone (DHEA), and PRE084, which have shown promise in preclinical and clinical studies for conditions like stroke and cognitive impairment. [, , , ] These compounds offer potential alternatives to this compound, and understanding their similarities and differences in terms of efficacy, safety, and mechanisms of action is crucial for advancing therapeutic development in this area.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。